2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone
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Overview
Description
2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl groups and a triazole ring in its structure contributes to its stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It has been observed that it undergoes asymmetric reduction with optically active grignard reagent to form 2,2,2-trifluoro-1-phenylethanol . This suggests that it may interact with its targets through a reduction mechanism, leading to changes in the targets’ structure and function .
Biochemical Pathways
As research progresses, we can expect to gain a better understanding of the pathways this compound affects and their downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced through a Friedel-Crafts acylation reaction using trifluoroacetyl chloride (CF3COCl) and an appropriate aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ethanone moiety to an alcohol.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, reflux conditions.
Reduction: LiAlH4, NaBH4, dry ether, room temperature.
Substitution: CF3I, CF3SO3H, base (e.g., NaOH), solvent (e.g., DMSO), room temperature.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent, leveraging its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar structure but lacks the triazole ring, making it less versatile in forming stable complexes with biological targets.
1-(3-Chloro-5-trifluoromethylphenyl)-2,2,2-trifluoroethanone: Contains a chloro group instead of a triazole ring, which affects its reactivity and applications.
2,2,2-Trifluoro-1-phenylethanone: Similar to 2,2,2-Trifluoroacetophenone but with different substitution patterns, leading to variations in chemical behavior and applications.
Uniqueness
2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone is unique due to the presence of both trifluoromethyl groups and a triazole ring in its structure. This combination imparts enhanced stability, reactivity, and the ability to form stable complexes with biological macromolecules, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6N3O/c12-10(13,14)6-2-1-3-7(4-6)20-5-8(18-19-20)9(21)11(15,16)17/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNJERSTWHMKEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(N=N2)C(=O)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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